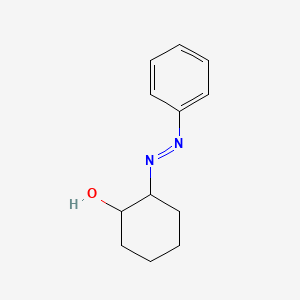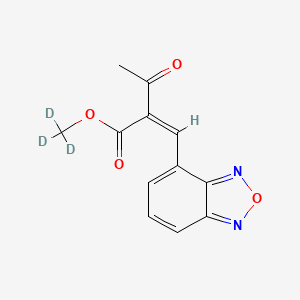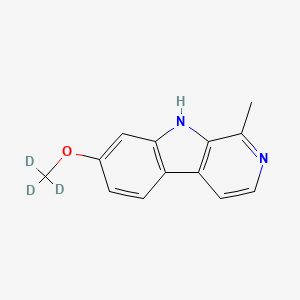![molecular formula C14H10N8 B564799 5,5/'-([1,1/'-Biphenyl]-2,2/'-diyl)bis(2H-tetrazole) CAS No. 1159977-11-3](/img/structure/B564799.png)
5,5/'-([1,1/'-Biphenyl]-2,2/'-diyl)bis(2H-tetrazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-([1,1’-Biphenyl]-2,2’-diyl)bis(2H-tetrazole) is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms. Tetrazoles are known for their diverse applications in medicinal chemistry, materials science, and coordination chemistry due to their unique structural and electronic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-([1,1’-Biphenyl]-2,2’-diyl)bis(2H-tetrazole) typically involves the reaction of 2,2’-diamino-[1,1’-biphenyl] with sodium azide in the presence of a suitable catalyst. One common method involves the use of FeCl3-SiO2 as an effective heterogeneous catalyst, which offers high yields and simple methodology . Another approach involves the microwave-assisted reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide .
Industrial Production Methods
Industrial production of tetrazoles, including 5,5’-([1,1’-Biphenyl]-2,2’-diyl)bis(2H-tetrazole), often employs eco-friendly approaches such as the use of water as a solvent, moderate reaction conditions, and non-toxic reagents. These methods are designed to be cost-effective and scalable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-([1,1’-Biphenyl]-2,2’-diyl)bis(2H-tetrazole) undergoes various types of chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form tetrazole N-oxides.
Reduction: Reduction of tetrazoles can lead to the formation of amines.
Substitution: Tetrazoles can undergo nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents such as acetonitrile or dimethylformamide .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of 5,5’-([1,1’-Biphenyl]-2,2’-diyl)bis(2H-tetrazole) can yield tetrazole N-oxides, while reduction can produce corresponding amines .
Wissenschaftliche Forschungsanwendungen
5,5’-([1,1’-Biphenyl]-2,2’-diyl)bis(2H-tetrazole) has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5,5’-([1,1’-Biphenyl]-2,2’-diyl)bis(2H-tetrazole) involves its interaction with molecular targets through coordination with metal ions. The tetrazole ring can act as a ligand, forming stable complexes with transition metals. These complexes exhibit unique electronic properties that can be exploited in various applications, such as catalysis and materials science . The thermal decomposition of tetrazoles typically involves ring-opening reactions, leading to the release of gaseous products like hydrogen cyanide and nitrogen .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5’-([1,4-Phenylene]bis(1H-tetrazole)): Similar in structure but with a phenylene linker instead of a biphenyl linker.
5,5’-([1,3,5-Phenylene]tris(1H-tetrazole)): Contains three tetrazole rings linked by a phenylene group.
5-Phenyl-1H-tetrazole: A simpler tetrazole derivative with a single phenyl group.
Uniqueness
5,5’-([1,1’-Biphenyl]-2,2’-diyl)bis(2H-tetrazole) is unique due to its biphenyl linker, which provides greater structural rigidity and electronic conjugation compared to other tetrazole derivatives. This unique structure enhances its ability to form stable metal complexes and contributes to its diverse applications in various fields .
Eigenschaften
IUPAC Name |
5-[2-[2-(2H-tetrazol-5-yl)phenyl]phenyl]-2H-tetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N8/c1-3-7-11(13-15-19-20-16-13)9(5-1)10-6-2-4-8-12(10)14-17-21-22-18-14/h1-8H,(H,15,16,19,20)(H,17,18,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVJAQAFZXQEQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C3=NNN=N3)C4=NNN=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675707 |
Source


|
| Record name | 5,5'-([1,1'-Biphenyl]-2,2'-diyl)bis(2H-tetrazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-11-3 |
Source


|
| Record name | 5,5'-([1,1'-Biphenyl]-2,2'-diyl)bis(2H-tetrazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
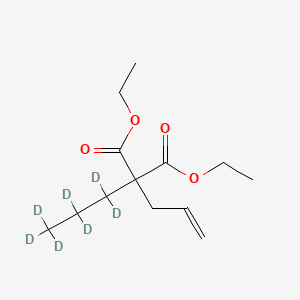
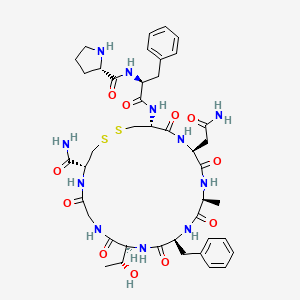


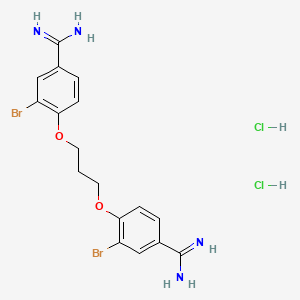
![Methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-[(2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B564726.png)
![2-[(5-Acetamido-2-aminopentanoyl)amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B564729.png)
